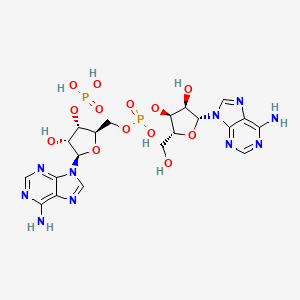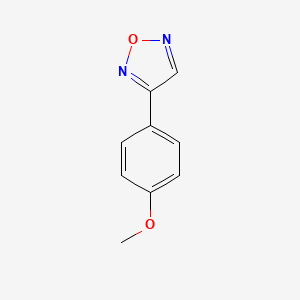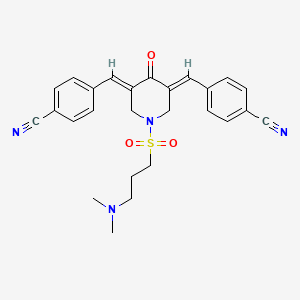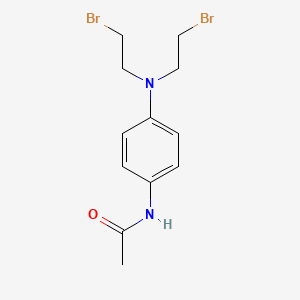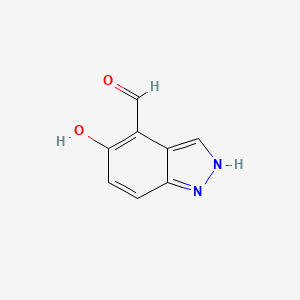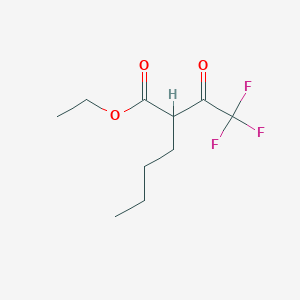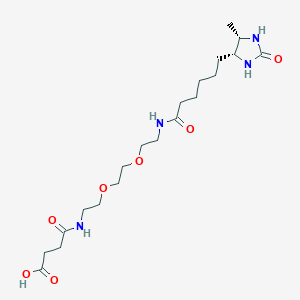
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the use of (R,R)-(+)-tartaric acid as a starting material . The synthesis includes several key steps such as oxidation, reduction, and cyclization reactions, often employing reagents like pyridinium chlorochromate (PCC) and molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and stereoselectivity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced analogs with different functional groups.
科学的研究の応用
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H36N4O7 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
4-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O7/c1-15-16(24-20(29)23-15)5-3-2-4-6-17(25)21-9-11-30-13-14-31-12-10-22-18(26)7-8-19(27)28/h15-16H,2-14H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t15-,16+/m0/s1 |
InChIキー |
DFUKLBAGAQSCRQ-JKSUJKDBSA-N |
異性体SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
正規SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)



